Cas no 2228650-76-6 (tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate)
tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate
- EN300-1890762
- tert-butyl N-[1-(2,3-dimethylphenyl)-2-oxoethyl]carbamate
- 2228650-76-6
-
- Inchi: 1S/C15H21NO3/c1-10-7-6-8-12(11(10)2)13(9-17)16-14(18)19-15(3,4)5/h6-9,13H,1-5H3,(H,16,18)
- InChI Key: ZGNBXHHYWFFOQO-UHFFFAOYSA-N
- SMILES: O(C(NC(C=O)C1C=CC=C(C)C=1C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 263.15214353g/mol
- Monoisotopic Mass: 263.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 55.4Ų
tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1890762-0.05g |
tert-butyl N-[1-(2,3-dimethylphenyl)-2-oxoethyl]carbamate |
2228650-76-6 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1890762-0.1g |
tert-butyl N-[1-(2,3-dimethylphenyl)-2-oxoethyl]carbamate |
2228650-76-6 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1890762-0.25g |
tert-butyl N-[1-(2,3-dimethylphenyl)-2-oxoethyl]carbamate |
2228650-76-6 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1890762-0.5g |
tert-butyl N-[1-(2,3-dimethylphenyl)-2-oxoethyl]carbamate |
2228650-76-6 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1890762-1.0g |
tert-butyl N-[1-(2,3-dimethylphenyl)-2-oxoethyl]carbamate |
2228650-76-6 | 1g |
$1272.0 | 2023-06-02 | ||
| Enamine | EN300-1890762-2.5g |
tert-butyl N-[1-(2,3-dimethylphenyl)-2-oxoethyl]carbamate |
2228650-76-6 | 2.5g |
$2492.0 | 2023-09-18 | ||
| Enamine | EN300-1890762-5.0g |
tert-butyl N-[1-(2,3-dimethylphenyl)-2-oxoethyl]carbamate |
2228650-76-6 | 5g |
$3687.0 | 2023-06-02 | ||
| Enamine | EN300-1890762-10.0g |
tert-butyl N-[1-(2,3-dimethylphenyl)-2-oxoethyl]carbamate |
2228650-76-6 | 10g |
$5467.0 | 2023-06-02 | ||
| Enamine | EN300-1890762-1g |
tert-butyl N-[1-(2,3-dimethylphenyl)-2-oxoethyl]carbamate |
2228650-76-6 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1890762-5g |
tert-butyl N-[1-(2,3-dimethylphenyl)-2-oxoethyl]carbamate |
2228650-76-6 | 5g |
$3687.0 | 2023-09-18 |
tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate
Introduction to Tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate (CAS No. 2228650-76-6)
Tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate, with the chemical formula C₁₁H₁₅NO₃, is a significant compound in the field of pharmaceutical chemistry. This organic intermediate plays a crucial role in the synthesis of various bioactive molecules. The compound's unique structural features, including its tert-butyl group and 2,3-dimethylphenyl moiety, contribute to its versatility in drug development. Its molecular structure is characterized by a carbamate functional group, which is widely recognized for its utility in medicinal chemistry.
The CAS No. 2228650-76-6 uniquely identifies this compound in scientific literature and databases. This numerical identifier ensures precise classification and retrieval of information related to its properties, synthesis, and applications. The compound's synthesis involves multi-step organic reactions, often requiring careful control of reaction conditions to achieve high yields and purity. The presence of the 2-oxoethyl group in its structure enhances its reactivity, making it a valuable building block for more complex molecules.
In recent years, there has been growing interest in the development of novel pharmaceutical agents targeting various diseases. Tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate has emerged as a key intermediate in the synthesis of potential therapeutic agents. Its structural motif is found in several drug candidates that are currently under investigation for their efficacy against neurological disorders, inflammatory conditions, and other metabolic diseases. The dimethylphenyl ring provides steric hindrance and electronic properties that can modulate the biological activity of the final product.
One of the most compelling aspects of this compound is its role in the development of enzyme inhibitors. Enzyme inhibition is a cornerstone of modern drug design, as many therapeutic agents work by binding to specific enzymes and modulating their activity. The carbamate group in Tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate can serve as a scaffold for designing inhibitors targeting enzymes involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain proteases and kinases, which are implicated in cancer and inflammatory diseases.
The tert-butyl group attached to the carbamate moiety not only enhances the stability of the intermediate but also influences its solubility and bioavailability. This feature makes it particularly useful in pharmaceutical formulations where pharmacokinetic properties are critical. Researchers have leveraged these properties to develop prodrugs that release active pharmaceutical ingredients under specific physiological conditions. Such prodrug strategies can improve drug delivery systems, leading to more effective treatments with fewer side effects.
Recent advancements in computational chemistry have further highlighted the potential of Tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate as a pharmacophore. Molecular modeling studies have identified optimal binding orientations and interactions between this compound and target enzymes. These insights have guided the design of next-generation drug candidates with improved binding affinity and selectivity. The integration of experimental data with computational methods has accelerated the discovery process, enabling faster identification of promising leads for further development.
The compound's synthetic utility extends beyond enzyme inhibition. It has been employed in the synthesis of non-peptide ligands for G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. GPCRs are among the most targeted classes of proteins in drug discovery due to their critical roles in signal transduction pathways. By modifying the structure of Tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate, researchers can fine-tune its interactions with specific GPCRs, leading to the development of novel therapeutics for conditions such as hypertension, diabetes, and neurological disorders.
In conclusion, Tert-butyl N-1-(2,3-dimethylphenyl)-2-oxoethylcarbamate (CAS No. 2228650-76-6) is a versatile intermediate with significant implications in pharmaceutical chemistry. Its unique structural features make it a valuable tool for designing bioactive molecules targeting various diseases. The ongoing research into its applications underscores its importance in modern drug discovery efforts. As our understanding of biological mechanisms continues to evolve, compounds like this will remain at the forefront of innovation in medicinal chemistry.
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